1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime
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Overview
Description
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime is a complex organic compound featuring a thiazole and triazole ring system. These heterocyclic structures are known for their significant biological and chemical properties, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts, have been investigated as stabilizers in the synthesis of silver and gold nanoparticles .
Mode of Action
For instance, some compounds have demonstrated superior Top1 inhibitory activity , suggesting that they may interact with their targets by inhibiting certain enzymes.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated in vitro activity towards all fungi , suggesting that they may have antimicrobial properties.
Preparation Methods
The synthesis of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime typically involves multi-step reactions. One common method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Major products from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Thiazolo[3,2-b][1,2,4]triazole derivatives
These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the unique aspects of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime.
Properties
IUPAC Name |
(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-prop-2-enoxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-4-5-15-13-7(2)9-8(3)14-10(16-9)11-6-12-14/h4,6H,1,5H2,2-3H3/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQVUAVQCZJPA-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC=C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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